molecular formula C13H18O5 B2560115 Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate CAS No. 2055119-23-6

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate

Cat. No.: B2560115
CAS No.: 2055119-23-6
M. Wt: 254.282
InChI Key: KHFLLVMFVRDXDG-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate is a complex organic compound with the molecular formula C13H18O5. It is known for its unique structural features, including an ethoxy group, a hydroxyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate typically involves multi-step organic reactions. One common approach is the esterification of the corresponding hydroxy acid with ethanol in the presence of a strong acid catalyst. The reaction conditions include maintaining a controlled temperature and using an excess of ethanol to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of ethers or esters.

Scientific Research Applications

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the phenyl ring can participate in π-π interactions, influencing the binding affinity to biological targets.

Comparison with Similar Compounds

  • Ethyl 4-hydroxybenzoate

  • Ethyl 3-hydroxy-4-methoxybenzoate

  • Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate

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Properties

IUPAC Name

ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-3-17-12(13(16)18-4-2)11(15)9-5-7-10(14)8-6-9/h5-8,11-12,14-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFLLVMFVRDXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C1=CC=C(C=C1)O)O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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